molecular formula C15H18N2O3 B040450 Terbequinil CAS No. 113079-82-6

Terbequinil

Cat. No. B040450
M. Wt: 274.31 g/mol
InChI Key: RIPDGZHPNKQLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terbequinil is a nootropic drug that acts as a partial inverse agonist at benzodiazepine sites on the GABA A receptor . In human trials, it was found to partially reverse the effects of the hypnotic drug triazolam with only slight effects when administered by itself .


Molecular Structure Analysis

The molecular formula of Terbequinil is C15H18N2O3 . The exact mass is 274.13174244 g/mol and the monoisotopic mass is also 274.13174244 g/mol . The InChI is InChI=1S/C15H18N2O3/c1-3-8-16-15(19)12-9-17(C10-20-2)13-7-5-4-6-11(13)14(12)18/h4-7,9H,3,8,10H2,1-2H3,(H,16,19) .


Physical And Chemical Properties Analysis

The molecular weight of Terbequinil is 274.31 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 5 .

Scientific Research Applications

  • Neuroprotective and Cognitive Benefits : TBHQ administration after subarachnoid hemorrhage significantly ameliorated early brain injury and cognitive dysfunction. This effect is likely mediated by the activation of the Keap1/Nrf2/ARE pathway (Wang et al., 2014).

  • Potential in Alzheimer's Disease Treatment : Terpene-derived metabolites, such as TBHQ, possess anti-cholinesterase properties and show promise for future drug development for Alzheimer's disease (Min et al., 2022).

  • Diverse Biological Activities : TBHQ exhibits chemoprotective, carcinogenic, anti-inflammatory, antiatherogenic, and neuroprotective activities. This compound has a complex profile of effects, including both protective and potentially harmful properties (Shintyapina et al., 2017).

  • Effects on Blood Pressure : In hypertensive mice, TBHQ lowered blood pressure by increasing Akt phosphorylation and eNOS-derived NO production (Xu et al., 2016).

  • Therapeutic Potential in Alzheimer's Disease : TBHQ has therapeutic potential and anti-amyloidosis mechanisms for treating Alzheimer's disease (Liu et al., 2011).

  • Effect on Stroke Outcomes : TBHQ increased post-stroke mortality and worsened stroke outcomes in mice, indicating a potential risk in certain neurological conditions (Sun et al., 2016).

  • Antioxidant Properties : Oregano extract, in combination with TBHQ, shows improved antioxidant activity, particularly in soybean oil (Aranha & Jorge, 2012).

  • Production Source : Terbequinil is a natural product produced by mushrooms, which are known for their prolific bioactive compounds (Stadler & Hoffmeister, 2015).

  • Pharmacological Applications : Terpinolene, a related compound, has shown potential in applications like antioxidant, larvicide, and insecticide activities (Menezes et al., 2021).

properties

IUPAC Name

1-(methoxymethyl)-4-oxo-N-propylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-8-16-15(19)12-9-17(10-20-2)13-7-5-4-6-11(13)14(12)18/h4-7,9H,3,8,10H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPDGZHPNKQLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN(C2=CC=CC=C2C1=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150281
Record name Terbequinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terbequinil

CAS RN

113079-82-6
Record name 1,4-Dihydro-1-(methoxymethyl)-4-oxo-N-propyl-3-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113079-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terbequinil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113079826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbequinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERBEQUINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DH9WUS03O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terbequinil
Reactant of Route 2
Reactant of Route 2
Terbequinil
Reactant of Route 3
Reactant of Route 3
Terbequinil
Reactant of Route 4
Reactant of Route 4
Terbequinil
Reactant of Route 5
Terbequinil
Reactant of Route 6
Terbequinil

Citations

For This Compound
4
Citations
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
D Warot, P Danjou, P Douillet, P Keane, AJ Puech - Therapie, 1994 - europepmc.org
Pharmacological studies revealed that SR 25776 possesses marked stimulant activity characteristic of a partial inverse agonist of benzodiazepine receptor. The effects of SR 25776 500 …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.